1-(3-Bromo-4-methoxybenzyl)-4,4-difluoropiperidine
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Overview
Description
1-(3-Bromo-4-methoxybenzyl)-4,4-difluoropiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl ring, along with two fluorine atoms on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxybenzyl)-4,4-difluoropiperidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the bromination of 4-methoxybenzyl alcohol to obtain 3-bromo-4-methoxybenzyl alcohol. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final piperidine derivative. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-methoxybenzyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-bromo-4-methoxybenzaldehyde, while substitution of the bromine atom with an amine can yield 1-(3-amino-4-methoxybenzyl)-4,4-difluoropiperidine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-4,4-difluoropiperidine is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in key biological pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may modulate neurotransmitter receptors, contributing to its potential use in neurological disorders.
Comparison with Similar Compounds
1-(3-Bromo-4-methoxybenzyl)-4-(4-bromo-3-methoxyphenyl)piperazine: This compound shares a similar benzyl structure but differs in the substitution pattern on the piperazine ring.
1-(3-Bromo-4-methoxybenzyl)-4-(4-methylphenyl)piperazine: This compound has a similar benzyl structure but with a methyl group instead of fluorine atoms on the piperidine ring.
1-(3-Bromo-4-methoxybenzyl)-4-(3-chlorobenzoyl)piperazine: This compound features a chlorobenzoyl group instead of the difluoropiperidine moiety.
Uniqueness: 1-(3-Bromo-4-methoxybenzyl)-4,4-difluoropiperidine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in synthetic chemistry and as a lead compound in drug discovery.
Properties
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4,4-difluoropiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF2NO/c1-18-12-3-2-10(8-11(12)14)9-17-6-4-13(15,16)5-7-17/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBAZHMXBALYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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